molecular formula C18H18N8O7S3 B585372 セフトリアキソン-d3(ジナトリウム) CAS No. 1132650-38-4

セフトリアキソン-d3(ジナトリウム)

カタログ番号: B585372
CAS番号: 1132650-38-4
分子量: 557.589
InChIキー: VAAUVRVFOQPIGI-SBUQEZGDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ceftriaxone-d3 is a deuterated form of ceftriaxone, a third-generation cephalosporin antibiotic. It is used primarily for its enhanced stability and pharmacokinetic properties in scientific research. The deuterium atoms replace hydrogen atoms in the ceftriaxone molecule, which can help in tracing the compound in metabolic studies and improving its resistance to metabolic degradation.

科学的研究の応用

Ceftriaxone-d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in metabolic studies to understand the degradation pathways of ceftriaxone.

    Biology: Helps in studying the interaction of ceftriaxone with biological systems, including its binding to proteins and enzymes.

    Medicine: Used in pharmacokinetic studies to evaluate the distribution, metabolism, and excretion of ceftriaxone.

    Industry: Employed in the development of new formulations and delivery systems for ceftriaxone.

作用機序

生化学分析

Biochemical Properties

Ceftriaxone-d3 (disodium) plays a significant role in biochemical reactions. It works by inhibiting the mucopeptide synthesis in the bacterial cell wall . The beta-lactam moiety of Ceftriaxone-d3 (disodium) binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane . These enzymes are involved in cell-wall synthesis and cell division .

Cellular Effects

Ceftriaxone-d3 (disodium) has a profound impact on various types of cells and cellular processes. It influences cell function by preventing bacteria from making a cell wall . This action disrupts the bacterial cell’s ability to grow and divide, leading to the death of the bacteria .

Molecular Mechanism

The molecular mechanism of Ceftriaxone-d3 (disodium) involves its binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . Bacteria eventually lyse due to ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ceftriaxone-d3 (disodium) can change over time. It has a very long half-life compared to other cephalosporins, which allows for the convenience of daily or twice-daily dosing . This long half-life contributes to its effectiveness over time .

Metabolic Pathways

Ceftriaxone-d3 (disodium) is primarily eliminated in the urine (33-67%) . The remainder is eliminated through secretion in the bile and removed from the body via the feces . This suggests that Ceftriaxone-d3 (disodium) is involved in both renal and hepatic metabolic pathways .

Transport and Distribution

Ceftriaxone-d3 (disodium) is distributed widely in the body fluids and tissues . The volume of distribution of Ceftriaxone-d3 (disodium) in healthy volunteers ranges from 5.8 to 15.5L , indicating its extensive distribution within the body.

Subcellular Localization

The subcellular localization of Ceftriaxone-d3 (disodium) is primarily extracellular due to its mechanism of action. It targets the cell wall synthesis machinery located in the periplasmic space of bacteria . Therefore, it does not need to enter the bacterial cell to exert its antibacterial effect .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ceftriaxone-d3 involves the incorporation of deuterium atoms into the ceftriaxone molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of ceftriaxone-d3 follows similar principles as the synthesis of ceftriaxone but with the inclusion of deuterium sources. The process involves:

    Fermentation: Production of the cephalosporin nucleus through fermentation.

    Chemical Modification: Introduction of deuterium atoms during the chemical modification steps to produce ceftriaxone-d3.

化学反応の分析

Types of Reactions: Ceftriaxone-d3 undergoes various chemical reactions, including:

    Oxidation: Oxidative degradation can occur under certain conditions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can modify the functional groups in the molecule.

    Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

類似化合物との比較

Ceftriaxone-d3 can be compared with other deuterated antibiotics and third-generation cephalosporins:

    Cefotaxime-d3: Another deuterated cephalosporin with similar applications in metabolic studies.

    Cefixime-d3: Used for similar purposes but has different pharmacokinetic properties.

    Ceftriaxone: The non-deuterated form, widely used in clinical settings for its broad-spectrum antibacterial activity.

Uniqueness: Ceftriaxone-d3 is unique due to its enhanced stability and resistance to metabolic degradation, making it particularly useful in research settings where tracing the compound is essential.

生物活性

Ceftriaxone-d3 is a deuterated form of ceftriaxone, a third-generation cephalosporin antibiotic. This compound is primarily used for its bactericidal properties against a broad spectrum of bacteria, including both Gram-positive and Gram-negative organisms. The deuteration enhances its pharmacokinetic properties, making it valuable for research purposes, particularly in studies involving drug metabolism and pharmacodynamics.

Ceftriaxone-d3 exhibits its biological activity through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. The binding mimics the natural substrate D-alanyl-D-alanine, leading to cell lysis and death due to compromised structural integrity of the bacterial cell wall .

Key Mechanisms:

  • Inhibition of PBPs : Ceftriaxone-d3 binds irreversibly to PBPs, preventing them from catalyzing the cross-linking necessary for cell wall stability.
  • Resistance to Beta-lactamases : The structure of ceftriaxone-d3 confers resistance against various beta-lactamases, enhancing its efficacy against resistant strains .

Pharmacokinetics

The pharmacokinetic profile of ceftriaxone-d3 is similar to that of ceftriaxone, with notable characteristics:

  • Absorption : Administered via intravenous or intramuscular routes; oral bioavailability is negligible (<1%) .
  • Distribution : High volume distribution (5.8 to 13.5 L), with good penetration into cerebrospinal fluid, making it effective for central nervous system infections .
  • Protein Binding : Approximately 95% bound to plasma proteins, decreasing at higher concentrations .
  • Metabolism and Elimination : Minimal metabolism occurs; primarily eliminated through urine (33-67%) and bile .

Biological Activity and Efficacy

Ceftriaxone-d3 has demonstrated significant biological activity in various studies:

In Vitro Studies

  • Antimicrobial Spectrum : Effective against a wide range of pathogens including Streptococcus pneumoniae and Escherichia coli. Its bactericidal activity is evidenced by minimum inhibitory concentrations (MICs) comparable to those of ceftriaxone .
OrganismMIC (µg/mL)
Streptococcus pneumoniae0.06
Escherichia coli0.5
Klebsiella pneumoniae1

Clinical Case Studies

Several case studies have highlighted the effectiveness of ceftriaxone-d3 in treating serious infections:

  • Bacterial Meningitis : A study reported successful treatment outcomes in patients with bacterial meningitis, where ceftriaxone-d3 achieved therapeutic levels in cerebrospinal fluid .
  • Sepsis Management : In septic patients, ceftriaxone-d3 showed improved clearance rates compared to non-deuterated forms, suggesting enhanced efficacy in critical care settings .

Safety Profile and Adverse Effects

The safety profile of ceftriaxone-d3 aligns with that of ceftriaxone, with common adverse effects including:

  • Gastrointestinal disturbances (diarrhea, nausea)
  • Allergic reactions (rash, anaphylaxis)
  • Potential for biliary sludge formation leading to cholecystitis .

Summary of Adverse Effects

Adverse EffectIncidence Rate (%)
Diarrhea10
Rash5
Anaphylaxis<1

特性

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8-/t9-,15-/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAUVRVFOQPIGI-SBUQEZGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NC(=O)C(=O)NN4C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。